2,4-Dimethyl-1-propyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Chemistry in Organic Synthesis and Fundamental Research
Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a cornerstone of organic chemistry. wikipedia.org First isolated from coal tar in 1834, its structure was later determined in 1858. numberanalytics.com The pyrrole nucleus is a fundamental component of numerous natural products essential for life, including heme, chlorophyll, and porphyrins. numberanalytics.comnih.gov This prevalence in biological systems has driven extensive research into the synthesis and functionalization of pyrrole derivatives.
In modern chemistry, the versatility and reactivity of the pyrrole ring make it a crucial building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Pyrrole-containing compounds are integral to many drugs, such as anti-inflammatory, anti-hypertensive, and anti-cancer agents, where the pyrrole moiety often acts as the pharmacophore. nih.govbiosynce.com Furthermore, pyrrole derivatives have found applications in materials science, contributing to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The ongoing exploration of pyrrole chemistry continues to yield novel synthetic methodologies and applications, highlighting its enduring importance in both fundamental research and industrial settings. nih.gov
Overview of Structural Features and Aromaticity in the Pyrrole Ring System
The structure of pyrrole consists of a planar, five-membered ring containing four carbon atoms and one nitrogen atom. numberanalytics.combiosynce.com All atoms in the ring are sp² hybridized. libretexts.org The aromaticity of the pyrrole ring is a key feature that dictates its chemical behavior. It adheres to Hückel's rule for aromaticity, possessing a cyclic, planar, and fully conjugated system with 6 π-electrons. quora.comnumberanalytics.com The four carbon atoms each contribute one p-electron, while the nitrogen atom's lone pair of electrons participates in the π-system, completing the aromatic sextet. libretexts.orgpharmaguideline.com
This delocalization of electrons results in a resonance energy of 88 kJ/mol, indicating a moderate aromatic character compared to benzene (B151609) (152 kJ/mol) but comparable to other five-membered heterocycles like furan (B31954) and thiophene. wikipedia.org The involvement of the nitrogen lone pair in the aromatic system makes pyrrole an electron-rich heterocycle, which in turn renders it highly reactive towards electrophilic substitution. numberanalytics.com However, this delocalization also significantly reduces the basicity of the nitrogen atom compared to aliphatic amines, with a pKa of approximately -3.8 for its conjugate acid. wikipedia.orgnumberanalytics.com
The physical and chemical properties of pyrrole are summarized in the table below:
| Property | Value |
| Molecular Formula | C₄H₅N |
| Molar Mass | 67.091 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless volatile liquid wikipedia.org |
| Density | 0.967 g/cm³ wikipedia.org |
| Boiling Point | 129-131 °C wikipedia.org |
| Acidity (pKa of N-H) | 17.5 wikipedia.org |
| Basicity (pKa of conjugate acid) | -3.8 wikipedia.org |
Positioning of 2,4-Dimethyl-1-propyl-1H-pyrrole within the Landscape of N-Substituted Pyrroles
This compound belongs to the class of N-substituted pyrroles, where the hydrogen atom on the nitrogen is replaced by an alkyl group, in this case, a propyl group. The synthesis of N-substituted pyrroles is a significant area of research, as the nature of the N-substituent can modulate the electronic properties and reactivity of the pyrrole ring.
The introduction of an alkyl group on the nitrogen atom can be achieved through various synthetic methods, most notably the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a direct and versatile route to N-substituted pyrroles. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The use of a primary amine, such as propylamine (B44156), in the Paal-Knorr reaction with an appropriate 1,4-dicarbonyl precursor would yield this compound.
N-substituted pyrroles are valuable intermediates in organic synthesis. The substituent on the nitrogen can influence the regioselectivity of further reactions on the pyrrole ring and can be chosen to impart specific physical or biological properties to the final molecule. The study of specific N-substituted pyrroles like this compound contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1005-12-5 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,4-dimethyl-1-propylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-5-10-7-8(2)6-9(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
COTIBWFCOGJIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyl 1 Propyl 1h Pyrrole and Its Analogues
Classical Pyrrole (B145914) Synthesis Approaches and Their Adaptations for N-Substitution
The construction of the pyrrole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that form the bedrock of pyrrole synthesis. These classical methods, including the Paal-Knorr, Knorr, and Hantzsch syntheses, have been adapted and optimized to allow for the introduction of various substituents on both the carbon and nitrogen atoms of the pyrrole ring. wikipedia.orgmdpi.comwikipedia.org
Paal-Knorr Condensation Reactions for Pyrrole Ring Construction.wikipedia.orgmdpi.comnih.govalfa-chemistry.comorganic-chemistry.org
First reported in 1884, the Paal-Knorr synthesis is one of the most direct and widely used methods for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inacs.org This method is highly versatile, allowing for the synthesis of a wide range of N-substituted pyrroles by simply varying the amine reactant. alfa-chemistry.com The synthesis of 2,4-Dimethyl-1-propyl-1H-pyrrole via this method would involve the reaction of a 2,4-dimethyl-substituted 1,4-dicarbonyl compound with propylamine (B44156).
Exploration of 1,4-Dicarbonyl Precursors.mdpi.comnih.govalfa-chemistry.com
The Paal-Knorr synthesis fundamentally relies on the availability of 1,4-dicarbonyl compounds. wikipedia.org For the synthesis of this compound, the required precursor would be 3-methyl-2,5-hexanedione. The general applicability of the Paal-Knorr reaction has been historically limited by the accessibility of these diketone precursors. wikipedia.org However, significant advancements have been made in the synthesis of various 1,4-diones, thereby expanding the utility of the Paal-Knorr reaction. organic-chemistry.org
The versatility of the Paal-Knorr synthesis is demonstrated by its ability to accommodate a range of substituents on the dicarbonyl precursor. The substituents at the R2 and R5 positions can be hydrogen, alkyl, or aryl groups, while those at the R3 and R4 positions can be hydrogen, alkyl, aryl, or even ester groups. wikipedia.org Analogs of 1,4-dicarbonyl compounds, such as those where one carbonyl is masked as an acetal, ketal, or epoxide, can also be employed. alfa-chemistry.com
A variety of 1,4-dicarbonyl compounds can be used as precursors in the Paal-Knorr synthesis, as illustrated in the following table:
| 1,4-Dicarbonyl Precursor | Resulting Pyrrole Substitution Pattern |
| 2,5-Hexanedione (B30556) | 2,5-Dimethylpyrrole |
| 3-Methyl-2,5-hexanedione | 2,4,5-Trimethylpyrrole |
| 3,4-Diethyl-2,5-hexanedione | 2,5-Dimethyl-3,4-diethylpyrrole |
| Acetonylacetone | 2,5-Dimethylpyrrole |
Reactivity of Primary Amines, including Propylamine, in Paal-Knorr Cyclization.mdpi.comnih.govalfa-chemistry.com
The Paal-Knorr pyrrole synthesis is highly effective with primary amines, leading to the formation of N-substituted pyrroles. alfa-chemistry.com Propylamine, as a primary aliphatic amine, is a suitable reactant for this cyclization. The reaction mechanism involves the nucleophilic attack of the primary amine on both carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.org This is followed by a cyclization and dehydration sequence to yield the final pyrrole ring. wikipedia.org The reaction is typically carried out under mild, often neutral or weakly acidic, conditions. organic-chemistry.org The use of primary aliphatic amines, like propylamine, is well-established in Paal-Knorr reactions to produce the corresponding N-alkylated pyrroles. alfa-chemistry.com
The reaction mechanism, as elucidated by Amarnath and coworkers, suggests that the amine first attacks one of the protonated carbonyl groups to form a hemiaminal. wikipedia.org A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.orgnih.gov
Catalytic Enhancements in Paal-Knorr Synthesis.mdpi.comnih.govalfa-chemistry.com
While the Paal-Knorr reaction can proceed under neutral conditions, it is often accelerated by the use of acid catalysts. organic-chemistry.org A wide variety of both Brønsted and Lewis acids have been employed to promote the condensation and dehydration steps. mdpi.comrgmcet.edu.in
Commonly used Brønsted acids include acetic acid, p-toluenesulfonic acid, and sulfamic acid. mdpi.com Lewis acid catalysts such as zinc chloride, ferric chloride, indium(III) chloride, and zirconium(IV) chloride have also been shown to be effective. wikipedia.orgmdpi.comresearchgate.net
Recent advancements have focused on the development of more environmentally friendly and reusable catalysts. Heterogeneous catalysts, such as silica-supported bismuth(III) chloride and antimony(III) chloride, have been successfully used. mdpi.com Furthermore, enzyme-catalyzed Paal-Knorr reactions, for instance using α-amylase, have been developed, offering mild reaction conditions and high yields. nih.gov The use of deep eutectic solvents, like a mixture of choline (B1196258) chloride and urea, has also been shown to effectively catalyze the reaction without the need for an additional acid. researchgate.netnih.gov Microwave-assisted Paal-Knorr synthesis has also emerged as a method to significantly reduce reaction times. acs.org
The following table summarizes various catalytic systems used in the Paal-Knorr synthesis:
| Catalyst Type | Examples | Conditions |
| Brønsted Acids | Acetic acid, p-Toluenesulfonic acid | Conventional heating |
| Lewis Acids | FeCl₃, InCl₃, ZrCl₄ | Ambient to elevated temperatures |
| Heterogeneous Catalysts | BiCl₃/SiO₂, CATAPAL 200 (alumina) | Solvent-free or in hexane |
| Biocatalysts | α-Amylase | Mild aqueous conditions |
| Green Catalysts | Choline chloride/urea | Elevated temperatures |
| Microwave-Assisted | Various acids/metal salts | Microwave irradiation |
Knorr Pyrrole Synthesis and its Modifications.organic-chemistry.org
The Knorr pyrrole synthesis, also discovered in the 1880s, is another cornerstone of pyrrole chemistry. wikipedia.org This method involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org A significant challenge in the Knorr synthesis is the tendency of α-amino-ketones to self-condense. Therefore, they are typically generated in situ from ketone oximes. wikipedia.org
For the synthesis of a 2,4-dimethyl substituted pyrrole, one could envision using an α-amino-ketone derived from acetone (B3395972) and a methyl-substituted β-ketoester. To obtain the 1-propyl derivative, a modification involving N-alkylation of the resulting pyrrole would be necessary, as the classical Knorr synthesis primarily uses ammonia or primary amines that are incorporated into the ring structure, often with subsequent loss of the N-substituent if it's not stable. wikipedia.org Alternatively, modifications to introduce the N-alkyl group directly have been explored. wikipedia.org
Hantzsch Pyrrole Synthesis Variations
The Hantzsch pyrrole synthesis provides another route to substituted pyrroles, involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org To synthesize a 2,4-dimethyl substituted pyrrole, appropriate β-ketoester and α-haloketone precursors bearing methyl groups would be required. The use of propylamine in this reaction would directly lead to the formation of the N-propyl substituted pyrrole ring. wikipedia.org
Recent variations of the Hantzsch synthesis have focused on improving yields and expanding the substrate scope, which were limitations of the classical method. thieme-connect.com These include the use of green solvents like water, organocatalysis, and mechanochemical methods such as ball milling. thieme-connect.comyoutube.com Continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for rapid production of pyrrole libraries with reduced workup and purification steps. wikipedia.org
Modern Catalytic Approaches for Substituted Pyrrole Formation
Catalysis offers a powerful tool for the synthesis of substituted pyrroles, enabling reactions with high efficiency, selectivity, and functional group tolerance. Modern approaches heavily rely on transition-metal catalysis, organocatalysis, and multicomponent reactions.
Transition-Metal-Catalyzed Pyrrole Synthesis (e.g., Pd, Ru, Fe catalysis)
Transition metals have proven to be highly effective in catalyzing the formation of pyrrole rings through various mechanistic pathways, including cross-coupling, cyclization, and annulation reactions.
Palladium (Pd) Catalysis: Palladium catalysts are instrumental in the synthesis of substituted pyrroles. For instance, the direct C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts can be achieved using palladium catalysis, leading to the formation of tri-, tetra-, and penta-substituted pyrrole products. nih.gov Another palladium-catalyzed method involves the cyclization of internal alkynes and 2-amino-3-iodoacrylate derivatives, offering a regioselective route to polysubstituted pyrroles. amanote.com A general synthesis of 2-substituted pyrroles has been developed utilizing a combination of Pd, Ru, and Fe catalysis, which proceeds through the monoallylation of amines with allylic alcohols. organic-chemistry.org
Ruthenium (Ru) Catalysis: Ruthenium catalysts have emerged as versatile tools for pyrrole synthesis. An efficient method involves the ruthenium-catalyzed oxidative annulation of enamides with alkynes, proceeding through the cleavage of C(sp²)–H and N–H bonds to yield N-acetyl substituted or N-unsubstituted pyrroles. acs.orgnih.gov Furthermore, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a highly regioselective and atom-efficient pathway to a wide variety of substituted pyrroles. acs.org This multicomponent approach is notable for its broad substrate scope, including less reactive aryl and alkyl ketones. acs.org Ruthenium catalysts also enable the synthesis of pyrroles through dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org
Iron (Fe) Catalysis: As an earth-abundant and inexpensive metal, iron has gained significant attention for sustainable chemical synthesis. Iron(III) chloride in water has been shown to be an economical and practical catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines, affording N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org A well-defined, air-stable molecular iron(0) complex has also been utilized for the sustainable and highly regiospecific synthesis of substituted pyrroles from cis/trans-buten-1,4-diol and their derivatives via a hydrogen autotransfer process. acs.orgacs.org This method is applicable to a broad range of functional groups. acs.org Additionally, iron catalysts can be used for the direct coupling of 2-butyne-1,4-diol (B31916) or 2-butene-1,4-diol (B106632) with various amines to produce N-substituted pyrroles. nih.gov
Interactive Data Table: Transition-Metal-Catalyzed Pyrrole Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
| [{RuCl₂(p-cymene)}₂]/Cu(OAc)₂·H₂O | Enamides, Alkynes | N-acetyl substituted or N-unsubstituted pyrroles | Excellent regioselectivity, C-H/N-H bond cleavage. acs.orgnih.gov |
| [Ru(p-cymene)Cl₂]₂/Xantphos/t-BuOK | Ketones, Amines, Vicinal diols | Substituted pyrroles | High regioselectivity, broad substrate scope. acs.org |
| FeCl₃ in H₂O | 2,5-Dimethoxytetrahydrofuran, Amines | N-substituted pyrroles | Economical, environmentally benign, excellent yields. organic-chemistry.org |
| Molecular iron(0) complex | Buten-1,4-diol derivatives, Amines | C-2, C-3, and C-2 & C-4 substituted pyrroles | Sustainable, highly regiospecific, hydrogen autotransfer process. acs.orgacs.org |
| Palladium catalyst | 2,5-substituted pyrroles, Diaryliodonium salts | Tri-, tetra-, and penta-substituted pyrroles | Direct C-H arylation. nih.gov |
Organocatalysis and Metal-Free Synthetic Strategies
The development of metal-free synthetic routes is a significant goal in green chemistry, avoiding the use of potentially toxic and expensive heavy metals. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative.
Several organocatalytic approaches for pyrrole synthesis have been reported. researchgate.netnih.gov For example, the reaction of (E)-β-bromonitrostyrenes with enaminones in water provides a fast, efficient, and metal-free synthesis of diverse pyrroles through a domino reaction. acs.org This method is advantageous due to its mild conditions and the use of an environmentally benign solvent. acs.org Another strategy involves the use of benzophenone (B1666685) as an inexpensive reagent in a transition metal-free, one-pot methodology to synthesize various substituted NH-pyrroles from secondary alcohols and 2-aminoalcohols. acs.orgfigshare.com This process is based on the Oppenauer–Woodward oxidation. acs.org A visible light-driven, metal-free photochemical method using benzophenone as a photocatalyst under solvent-free conditions has also been developed for the synthesis of highly substituted pyrroles. rsc.org Furthermore, an unprecedented transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by NaOH has been shown to produce 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org
Interactive Data Table: Organocatalysis and Metal-Free Pyrrole Synthesis
| Catalyst/Reagent | Reactants | Product Type | Key Features |
| None (in water) | (E)-β-Bromonitrostyrenes, Enaminones | Trisubstituted pyrroles | Metal-free, domino reaction, environmentally benign. acs.org |
| Benzophenone | Secondary alcohols, 2-Aminoalcohols | Substituted NH-pyrroles | Transition metal-free, one-pot, based on Oppenauer–Woodward oxidation. acs.orgfigshare.com |
| Benzophenone (photocatalyst) | Amines, Carboxylic acids, Methyl acetoacetate (B1235776) | Highly substituted pyrroles | Visible light-driven, metal-free, solvent-free. rsc.org |
| NaOH | Methyl isocyanoacetate, Aurone analogues | 2,3,4-Trisubstituted pyrroles | Transition-metal-free, high efficiency, operational simplicity. rsc.org |
Multicomponent Reactions (MCRs) for Pyrrole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. orientjchem.org MCRs provide an attractive and flexible entry into complex pyrrole derivatives. bohrium.comresearchgate.net
A variety of MCRs for pyrrole synthesis have been developed. bohrium.com For instance, a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols is a notable example. acs.org Iron-catalyzed MCRs have also been employed; for example, the solid-phase synthesis of peptide-pyrrole chimeras using Lys-containing peptides, β-nitrostyrenes, 1,3-dicarbonyl compounds, and FeCl₃ under microwave irradiation. acs.org Metal-free MCRs are also prevalent, such as the reaction of (E)-β-bromonitrostyrenes with enaminones in water, which can be considered a multicomponent approach. acs.org
Green Chemistry Principles in Pyrrole Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of non-toxic solvents, energy-efficient reaction conditions, and renewable starting materials.
Solvent-Free and Aqueous Medium Reactions
Performing reactions in water or without a solvent are key green chemistry strategies. Water is an abundant, non-toxic, and non-flammable solvent. The Paal-Knorr condensation for the synthesis of N-substituted pyrroles has been successfully carried out in water, often with the aid of a catalyst like iron(III) chloride. organic-chemistry.orgtandfonline.com In some cases, the reaction can proceed in boiling water without any catalyst. tandfonline.com Metal-free synthesis of pyrroles has also been achieved in water. acs.org
Solvent-free reactions offer advantages such as reduced waste, easier product isolation, and often faster reaction times. The Paal–Knorr condensation of 2,5-hexanedione with primary amines has been accomplished under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate. tandfonline.comtandfonline.com Manganese-catalyzed synthesis of pyrroles from 1,4-diols and primary amines has also been achieved under solvent-free conditions. nih.gov Furthermore, a visible light-driven, metal-free synthesis of highly substituted pyrroles has been developed under solvent-free conditions. rsc.org The condensation of pyrrole with pentafluorobenzaldehyde (B1199891) to form corrole (B1231805) and oligopyrromethenes can also be performed without a solvent. acs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions. pensoft.netpensoft.net This method is considered a green technology because it is more energy-efficient than conventional heating. researchgate.net
Microwave irradiation has been successfully applied to various pyrrole syntheses. rsc.org For instance, the solid-phase multicomponent synthesis of peptide-pyrrole chimeras using an iron catalyst is performed under microwave irradiation. acs.org Microwave-assisted Paal-Knorr synthesis of pyrroles has been reported using a nano-organocatalyst in an aqueous medium. pensoft.net The synthesis of pyrrole derivatives from natural amino acids and diethyl acetylenedicarboxylate (B1228247) has also been achieved using microwave heating with a copper oxide catalyst. researchgate.net
Stereoselective and Regioselective Synthesis of Pyrrole Derivatives
Regioselectivity is paramount in the synthesis of asymmetrically substituted pyrroles to ensure the correct placement of the methyl groups at the C2 and C4 positions.
Control of Substitution Patterns during Ring Formation
The regioselective synthesis of the 2,4-dimethylpyrrole (B27635) framework is most classically achieved through the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org To achieve the desired 2,4-dimethyl substitution pattern, the reaction is typically performed as a "one-pot" process using two equivalents of an acetoacetic ester, such as ethyl acetoacetate. wikipedia.org123helpme.com
The key steps in this process are:
Nitrosation: One equivalent of the acetoacetic ester is reacted with a nitrosating agent, like sodium nitrite (B80452) in acetic acid, to form an α-oximino-β-ketoester. wikipedia.orgyoutube.com
Reduction and Condensation: The oximino intermediate is then reduced in situ, typically with zinc dust, to the corresponding α-amino-β-ketoester. wikipedia.orgorgsyn.org This highly reactive amine immediately condenses with a second equivalent of the acetoacetic ester.
Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrrole ring. wikipedia.org
This sequence reliably produces a 3,5-dicarbalkoxy-2,4-dimethylpyrrole, often referred to as "Knorr's pyrrole". wikipedia.org The carbalkoxy groups at the 3 and 5 positions are crucial for directing the synthesis but are typically removed in a subsequent step to yield 2,4-dimethyl-1H-pyrrole. orgsyn.org
An alternative, though related, approach is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To obtain the N-propyl derivative directly, propylamine could be used as the nitrogen source. The challenge in this approach lies in the synthesis of the required 1,4-dicarbonyl precursor, 3-methyl-2,5-hexanedione.
Once the 2,4-dimethyl-1H-pyrrole is obtained, the final step is the regioselective introduction of the propyl group onto the nitrogen atom. This is a standard N-alkylation reaction. Due to the acidity of the N-H proton, the pyrrole can be deprotonated with a suitable base (e.g., sodium hydride) to form the pyrrolide anion, which then acts as a nucleophile. Subsequent reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) yields the target compound, this compound. The use of ionic liquids as the medium for N-alkylation of pyrroles with alkyl halides has been shown to be highly regioselective and efficient. organic-chemistry.org
Enantioselective Approaches (if applicable)
Enantioselective synthesis is a branch of chemical synthesis that focuses on the preferential formation of one enantiomer over another. Since the target molecule, this compound, does not possess any chiral centers and is achiral, enantioselective synthetic strategies are not applicable for its direct preparation. The principles of stereoselectivity would become relevant if chiral centers were present on the substituents of the pyrrole ring.
Synthesis of Pyrrole Precursors and Intermediates Relevant to this compound
The synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates. The primary route involves the synthesis of 2,4-dimethyl-1H-pyrrole, which serves as the immediate precursor for the final N-propylation step.
The most critical intermediate in this pathway is 2,4-dimethyl-3,5-bis(alkoxycarbonyl)pyrrole (e.g., the diethyl ester, also known as Knorr's pyrrole). This compound is synthesized via the Knorr pyrrole synthesis. wikipedia.orggoogle.com A common and well-documented procedure uses ethyl acetoacetate as the starting material. orgsyn.orgpku.edu.cn The process involves nitrosation with sodium nitrite followed by a reductive condensation using zinc dust in acetic acid. wikipedia.orgyoutube.compku.edu.cn
Following the formation of the disubstituted pyrrole, the ester groups must be removed. This is achieved through a two-step hydrolysis and decarboxylation sequence.
Hydrolysis: The diester is saponified using a strong base, such as concentrated aqueous potassium or sodium hydroxide, at elevated temperatures. orgsyn.orggoogle.com This converts the ester groups into carboxylate salts.
Decarboxylation: The resulting dicarboxylic acid is thermally unstable. Upon heating, often after neutralization of the reaction mixture, it undergoes decarboxylation to lose both carboxyl groups as carbon dioxide, yielding 2,4-dimethyl-1H-pyrrole. orgsyn.orggoogle.com Milder conditions for this hydrolysis and decarboxylation have been developed to avoid the harsh temperatures and pressures of older methods. google.com
The table below summarizes the key reaction steps for the preparation of the main precursor, 2,4-dimethyl-1H-pyrrole.
Table 1: Synthesis of 2,4-dimethyl-1H-pyrrole Precursor
| Step | Reaction | Starting Material(s) | Key Reagents | Product | Typical Yield | Reference(s) |
| 1 | Knorr Pyrrole Synthesis | Ethyl acetoacetate | 1. NaNO₂, Acetic Acid2. Zinc dust | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 57-64% | orgsyn.org |
| 2 | Hydrolysis & Decarboxylation | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 1. KOH (aq), Heat2. Heat | 2,4-Dimethyl-1H-pyrrole | 57-63% | orgsyn.org |
Chemical Reactivity and Transformation Mechanisms of the 2,4 Dimethyl 1 Propyl 1h Pyrrole Core
Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring
Electrophilic aromatic substitution is a defining reaction for pyrroles. The high electron density within the five-membered ring makes it considerably more reactive than benzene (B151609). pearson.com This reactivity is further amplified by the presence of electron-donating alkyl groups, as seen in 2,4-dimethyl-1-propyl-1H-pyrrole.
The specific location of electrophilic attack on the this compound ring is dictated by the directing influence of the substituent groups. Alkyl groups donate electron density via an inductive effect, which activates the pyrrole ring for electrophilic substitution. youtube.com
Pyrroles typically undergo electrophilic substitution at the C2 (or α) position because the nitrogen atom can better stabilize the resulting cationic intermediate (arenium ion) through resonance. youtube.comonlineorganicchemistrytutor.com When the α-positions (C2 and C5) are blocked, substitution occurs at the C3 (or β) position. In this compound, the C2 and C4 positions are occupied by methyl groups, leaving the C3 and C5 positions as available sites for substitution.
The directing effects are as follows:
N-Propyl group: An activating, electron-donating group.
2-Methyl group: Strongly activates the adjacent C3 position and the C5 position.
4-Methyl group: Activates the adjacent C3 and C5 positions.
The combined electronic contributions from the methyl groups significantly enhance the nucleophilicity of the C3 and C5 positions, making them the preferred sites for electrophilic attack. A well-known example of electrophilic substitution on electron-rich pyrroles is the Vilsmeier-Haack reaction, which typically uses a Vilsmeier reagent (e.g., formed from dimethylformamide (DMF) and phosphorus oxychloride) to install a formyl group. wikipedia.orgchemistrysteps.comwikipedia.org For this compound, this reaction would be expected to yield a mixture of 3-formyl and 5-formyl derivatives.
| Position | Relative Reactivity | Governing Factors |
|---|---|---|
| C5 | High | Activated by both the 2-methyl and 4-methyl groups. Less sterically hindered than C3 in some cases. |
| C3 | High | Activated by both the 2-methyl and 4-methyl groups. |
| C2, C4 | Substituted | Blocked by methyl groups. |
The N-propyl group on the pyrrole nitrogen significantly impacts the ring's reactivity. Its primary electronic contribution is an inductive, electron-donating effect that increases the ring's electron density and, consequently, its reactivity towards electrophiles. rsc.org This activation is a general characteristic of N-alkylated pyrroles. While the N-propyl group can exert some steric hindrance, this is less likely to affect substitution at the C3 and C5 positions compared to the α-positions. Studies on N-substituted pyrroles have shown that steric factors can play a role in preventing electropolymerization, highlighting the influence of substitution on the nitrogen atom. researchgate.net
Cycloaddition Reactions Involving Pyrrole Derivatives
Pyrroles can engage in cycloaddition reactions, although their aromaticity often makes them less reactive dienes compared to non-aromatic counterparts like furan (B31954). thieme-connect.de This reluctance to disrupt the aromatic system means that such reactions can be challenging. thieme-connect.de
In principle, pyrroles can function as either the 4π (diene) or 2π (dienophile) component in Diels-Alder reactions. organic-chemistry.orglibretexts.org However, their role as a diene is often energetically unfavorable due to the loss of aromaticity. thieme-connect.dersc.org This barrier can sometimes be overcome by using highly reactive dienophiles or by modifying the pyrrole with electron-withdrawing groups on the nitrogen, which reduces its aromatic character. rsc.orgucla.eduyoutube.com For an electron-rich, alkyl-substituted pyrrole like this compound, its reactivity as a diene in a normal-electron-demand Diels-Alder reaction is expected to be low. researchgate.netlibretexts.org
Conversely, electron-rich pyrroles can act as dienophiles in inverse-electron-demand Diels-Alder reactions, though this is also not a common reaction pathway unless specific activating groups are present. oup.comacs.org
| Factor | Effect on Reactivity as a Diene | Rationale |
|---|---|---|
| Aromaticity | Decreases | The reaction requires disruption of the stable aromatic π-system. thieme-connect.de |
| Electron-Donating Groups (e.g., alkyl) | Decreases (in normal demand) | Raises the energy of the HOMO, but aromatic stabilization still dominates. youtube.com |
| Electron-Withdrawing Groups (on Nitrogen) | Increases | Reduces the nitrogen's lone pair contribution to aromaticity, making the diene more localized. rsc.org |
[3+2] cycloadditions, or 1,3-dipolar cycloadditions, are a more common cycloaddition route for pyrroles. mdpi.comnih.gov In these reactions, the pyrrole ring can act as the 2π component (dipolarophile) reacting with a 1,3-dipole. The electron-rich double bonds of this compound would be suitable for reactions with electron-deficient dipoles. Recent research has highlighted photocatalytic methods for synthesizing polysubstituted pyrroles via radical-mediated [3+2] cycloaddition pathways. rsc.orgrsc.org Another established method is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with electron-deficient alkenes. mdpi.comnih.gov
Functionalization Strategies for the Alkyl and N-Propyl Side Chains
The alkyl substituents on the pyrrole core provide additional opportunities for chemical modification, separate from the reactivity of the ring itself.
The methyl groups at the C2 and C4 positions can be functionalized through free-radical reactions. ibm.com For example, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV light or with a radical initiator can selectively introduce a halogen to a methyl group. wikipedia.orglscollege.ac.in This is because the "benzylic-like" position adjacent to the pyrrole ring is stabilized in a radical intermediate. The resulting halomethyl-pyrrole is a versatile precursor for introducing other functional groups via nucleophilic substitution.
Functionalizing the N-propyl group is more challenging due to the higher bond dissociation energy of its C-H bonds compared to the "benzylic-like" methyl groups. rsc.org While selective oxidation or halogenation of the propyl chain is possible, it typically requires more specialized reagents and reaction conditions to avoid reactions on the more sensitive pyrrole ring.
Modification of Methyl Groups at C-2 and C-4
The methyl groups at the C-2 and C-4 positions of the pyrrole ring are not merely passive substituents; they can be actively involved in further functionalization. While the pyrrole ring itself is the primary site for many reactions, the attached methyl groups can undergo specific transformations.
One significant modification is oxidation. The oxidation of alkyl groups attached to a pyrrole ring can lead to the formation of aldehydes. acs.org For instance, pendant methyl groups on pyrrole rings can be oxidized, sometimes leading to the formation of reactive intermediates. hyphadiscovery.com This transformation provides a route to introduce carbonyl functionality, which can then serve as a handle for a wide array of subsequent chemical conversions.
Another potential modification is halogenation. While electrophilic halogenation would preferentially occur on the electron-rich pyrrole ring at the unsubstituted C-5 or C-3 positions, free-radical halogenation could potentially occur on the methyl groups under specific conditions.
It is important to distinguish these reactions from electrophilic substitution on the ring itself. A classic reaction for pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. wikipedia.orgorganic-chemistry.org This reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org For this compound, the most likely position for formylation would be the unsubstituted C-5 position, as electrophilic substitution on pyrroles preferentially occurs at the α-carbon (C-2 or C-5). pearson.comyoutube.com
Table 1: Potential Modifications of Methyl Groups
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., IBX) | 2-Formyl-4-methyl-1-propyl-1H-pyrrole |
| 4-Formyl-2-methyl-1-propyl-1H-pyrrole | ||
| Vilsmeier-Haack | POCl₃, DMF, then H₂O | This compound-5-carbaldehyde |
Transformations Involving the N-Propyl Substituent
The N-propyl group plays a crucial role in the solubility and electronic properties of the molecule. It also presents opportunities for specific chemical transformations. The bond between the nitrogen and the propyl group can be cleaved, a process known as N-dealkylation, to yield the corresponding N-H pyrrole.
Furthermore, the presence of the N-substituent influences the site of metalation. In N-substituted pyrroles, metalation of the carbon atoms becomes more facile. wikipedia.org The choice of the metalating agent is critical; nitrophilic metals (e.g., MgX) tend to direct alkylation to the C-2 position through coordination with the nitrogen atom, while more ionic metals (e.g., Li, Na, K) can lead to reactions at the nitrogen itself if dealkylation occurs. wikipedia.org
The N-propyl group can also be modified directly, for example, through radical reactions on the alkyl chain, though this is less common compared to reactions involving the pyrrole core. Additionally, the N-substituent can influence the propensity of the pyrrole ring to participate in cycloaddition reactions. wikipedia.org
Oxidation and Reduction Chemistry of the Pyrrole Ring
The aromatic pyrrole ring in this compound can undergo both oxidation and reduction, leading to a variety of saturated and partially saturated heterocyclic structures.
Oxidation: The oxidation of pyrroles is a well-established transformation that often targets the electron-rich double bonds of the ring. Cytochrome P450 enzymes, for example, are known to metabolize pyrroles by oxidizing the carbons adjacent to the nitrogen. hyphadiscovery.com This process can proceed through an epoxide intermediate, which then rearranges to form a more stable pyrrolinone. hyphadiscovery.com Chemical oxidation can achieve similar results. The use of H₂O₂ with a dehaloperoxidase catalyst has been shown to oxidize various substituted pyrroles, including 2,5-dimethylpyrrole, into pyrrolin-2-ones. rsc.org This reaction incorporates an oxygen atom from the peroxide into the product. rsc.org Other methods employ sulfoxides in the presence of an anhydride (B1165640) to achieve a dearomative oxidation, yielding Δ³-pyrrol-2-ones. researchgate.net
Reduction: The pyrrole ring can be fully or partially reduced to yield pyrrolidines or pyrrolines, respectively.
Catalytic Hydrogenation: This is a common method to fully reduce the pyrrole ring. Heterogeneous catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C) are effective for the hydrogenation of substituted pyrroles to their corresponding pyrrolidines. acs.org These reactions often exhibit high diastereoselectivity, with hydrogen typically being delivered from one face of the ring system. acs.org For 2,5-disubstituted pyrroles, this leads to the formation of cis-2,5-dialkylpyrrolidines. acs.org
Birch Reduction: For electron-deficient pyrroles, reduction with Group I or II metals (like sodium or lithium) in liquid ammonia (B1221849) can be employed. ox.ac.uk This method typically results in the partial reduction of the ring to afford 3-pyrrolines. ox.ac.ukacs.org The stereochemical outcome of these reductions can often be controlled by varying the reaction conditions. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, Dehaloperoxidase | Pyrrolin-2-one | rsc.org |
| Oxidation | Sulfoxide, Anhydride | Δ³-pyrrol-2-one | researchgate.net |
| Reduction | H₂, Rh/Al₂O₃ or Pd/C | Pyrrolidine | acs.org |
| Reduction | Na or Li, NH₃ (l) | Pyrroline (B1223166) | ox.ac.ukacs.org |
Rearrangement Reactions of Pyrrole Derivatives
The pyrrole ring and its derivatives can undergo several types of rearrangement reactions, leading to significant structural changes. These reactions can alter the ring structure itself or rearrange the substituents.
One of the classic rearrangements is the Ciamician–Dennstedt rearrangement . In this reaction, a pyrrole reacts with a carbene, such as dichlorocarbene, in a [2+1] cycloaddition. The resulting dichlorocyclopropane intermediate is unstable and breaks down, leading to ring expansion and the formation of a 3-chloropyridine. wikipedia.org
Other rearrangements can be induced under various conditions. For example, oxidative rearrangement of a furanyl carbamate (B1207046) has been used as a method to synthesize 2,4-disubstituted pyrroles. nih.gov Additionally, certain substituted pyrroles can undergo cine-substitution, where the entering group takes a position adjacent to the one vacated by the leaving group, often proceeding through a pyrroline intermediate. rsc.org The study of rearrangements of pyrrolyl sulfides and sulfones further highlights the capacity of the pyrrole scaffold to undergo such transformations. acs.org Rearrangements can also be catalyzed by transition metals, forming part of cascade reactions that build complex molecular architectures from simpler starting materials. acs.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Comprehensive ¹H and ¹³C NMR Analysis for Structural Elucidation
Expected ¹H NMR Spectral Regions:
Aromatic Protons (H-3 and H-5): These protons on the pyrrole (B145914) ring are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm, due to the aromatic nature of the ring.
N-Propyl Group Protons: The protons of the propyl group attached to the nitrogen atom will exhibit distinct signals. The CH₂ group directly bonded to the nitrogen will be the most downfield of the three, likely appearing between 3.5 and 4.0 ppm. The adjacent CH₂ group would be expected around 1.6-2.0 ppm, and the terminal CH₃ group would be the most upfield, around 0.9-1.2 ppm.
Methyl Group Protons (C-2 and C-4): The two methyl groups attached to the pyrrole ring would appear as sharp singlets, likely in the region of 2.0-2.5 ppm.
Expected ¹³C NMR Spectral Regions:
Aromatic Carbons (C-2, C-3, C-4, C-5): The carbon atoms of the pyrrole ring will resonate in the aromatic region, typically between 100 and 140 ppm.
N-Propyl Group Carbons: The carbons of the propyl group will appear in the aliphatic region. The carbon directly attached to the nitrogen will be the most downfield, followed by the other two carbons of the propyl chain.
Methyl Group Carbons (C-2 and C-4): The carbons of the two methyl groups will be found in the upfield aliphatic region of the spectrum.
A detailed analysis of the ¹H and ¹³C NMR spectra would provide definitive structural confirmation.
Advanced NMR Techniques (2D NMR: COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule. walisongo.ac.id
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduepfl.ch For 2,4-Dimethyl-1-propyl-1H-pyrrole, COSY would show correlations between the adjacent protons of the N-propyl group, confirming their sequence. It would also help to distinguish between the H-3 and H-5 protons on the pyrrole ring if they exhibit any long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.chcolumbia.edu By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduepfl.chyoutube.com HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations between the protons of the N-propyl group and the carbons of the pyrrole ring, confirming the point of attachment. It would also show correlations between the methyl protons and the adjacent ring carbons, solidifying their positions.
Variable Temperature NMR Studies for Conformational Dynamics
Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes that are occurring on the NMR timescale. nih.gov For this compound, VT-NMR could be employed to study the rotation of the propyl group around the N-C bond. At lower temperatures, this rotation might become slow enough to observe distinct signals for different conformers, whereas at higher temperatures, these signals would coalesce due to rapid rotation. This type of analysis reveals information about the energy barriers associated with these conformational changes.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. uobasrah.edu.iq
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netlibretexts.org For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations: Aliphatic C-H stretches from the propyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyrrole ring would likely be observed just above 3000 cm⁻¹.
C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the pyrrole ring would typically result in absorptions in the 1500-1600 cm⁻¹ region.
C-N stretching vibrations: The stretching of the carbon-nitrogen bonds in the pyrrole ring and the bond between the ring and the propyl group would appear in the fingerprint region, generally between 1000 and 1300 cm⁻¹.
While a specific spectrum for this compound is not available, data for the related compound 2,4-Dimethyl-1H-pyrrole shows the utility of FT-IR in identifying its core structure. nih.gov
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different types of molecular vibrations. researchgate.net It is particularly useful for observing symmetric vibrations and non-polar bonds. In the context of this compound, Raman spectroscopy could be used to further characterize the vibrations of the pyrrole ring and the carbon backbone. researchgate.netnih.gov The technique is valuable for studying the structure of pyrrole-containing polymers and can be used to monitor changes in the molecule upon interaction with other substances. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different chemical formulas.
For this compound, with a chemical formula of C9H15N, the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark for experimental HRMS measurements. The close agreement between the measured and theoretical mass provides strong evidence for the assigned molecular formula, a crucial step in the identification of the compound.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C9H15N |
| Theoretical Exact Mass (monoisotopic) | 137.120449 Da |
| Nominal Mass | 137 Da |
| Experimentally Determined Mass (example) | 137.1201 Da (within 2.5 ppm) |
Note: The experimentally determined mass is an illustrative example and can vary slightly between different HRMS instruments and experimental conditions.
The ability of HRMS to provide such accurate mass data is a cornerstone of modern chemical analysis, ensuring a high degree of confidence in the elemental composition of newly synthesized or isolated compounds.
In addition to determining the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. nih.gov When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
The fragmentation of N-alkylpyrroles is influenced by the nature of the substituents on the pyrrole ring and the N-alkyl group. nih.gov For this compound, key fragmentation pathways would be expected to involve the propyl group and the methyl substituents on the pyrrole ring. Common fragmentation processes for N-alkyl compounds include cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) and cleavage of the bond beta to the nitrogen. libretexts.org
Table 2: Plausible Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 137 | [C9H15N]+• | Molecular Ion |
| 122 | [C8H12N]+ | Loss of a methyl group (•CH3) |
| 108 | [C7H10N]+ | Loss of an ethyl group (•C2H5) from the propyl chain |
| 94 | [C6H8N]+ | Loss of the propyl group (•C3H7) |
| 80 | [C5H6N]+ | Fragmentation of the pyrrole ring |
The analysis of these and other fragments allows for a detailed confirmation of the compound's structure, complementing the information obtained from HRMS. The relative abundance of these fragments can also provide insights into the stability of different parts of the molecule.
X-ray Crystallography for Solid-State Structural Determination (if available for related compounds)
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a prominent example, measuring the differential absorption of left and right circularly polarized light. youtube.comtaylorandfrancis.com This technique is exclusively sensitive to chiral molecules and provides information about their absolute configuration and conformation in solution.
The parent compound, this compound, is not chiral. However, if a chiral center were introduced into the molecule, for example, by modification of the propyl group or by the introduction of a chiral substituent, the resulting derivative could be analyzed by CD spectroscopy. The synthesis of chiral pyrrole derivatives is an active area of research. rsc.org
The CD spectrum of a chiral pyrrole derivative would exhibit characteristic positive and/or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule. The sign and intensity of these bands are directly related to the three-dimensional arrangement of the atoms and chromophores in the vicinity of the chiral center. rsc.org Therefore, for chiral derivatives of this compound, CD spectroscopy would be an invaluable tool for stereochemical assignment and for studying conformational dynamics in solution.
Computational Chemistry and Quantum Chemical Studies on 2,4 Dimethyl 1 Propyl 1h Pyrrole
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2,4-Dimethyl-1-propyl-1H-pyrrole, DFT calculations are instrumental in determining its most stable three-dimensional structure. By calculating the electron density, DFT methods can accurately predict the geometric parameters of the molecule.
DFT calculations provide precise information about the bond lengths and angles within the this compound molecule. These parameters are fundamental to defining the molecular structure. The analysis of these values can offer insights into the nature of the chemical bonds, such as the degree of electron delocalization within the pyrrole (B145914) ring and the steric effects introduced by the methyl and propyl substituents.
| Bond/Angle | Predicted Value |
| C2-C3 Bond Length | Data not available |
| C3-C4 Bond Length | Data not available |
| N1-C2 Bond Length | Data not available |
| C-N-C Angle | Data not available |
| C-C-C Angle (propyl) | Data not available |
| This table is a representation of the type of data that would be generated from DFT calculations. Specific values for this compound are not currently available in published literature. |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical studies provide a detailed description of how electrons are distributed within this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. For substituted pyrroles, the nature and position of the substituents can significantly influence the energies of these frontier orbitals.
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table illustrates the typical output of an FMO analysis. Specific energy values for this compound are not publicly available. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would highlight the electronegative nitrogen atom as a region of negative potential, making it a likely site for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential.
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule. This allows for a quantitative understanding of the electron distribution and the polarity of different bonds. In this compound, the nitrogen atom is expected to carry a negative Mulliken charge due to its higher electronegativity, while the carbon and hydrogen atoms would have varying degrees of positive charge.
| Atom | Mulliken Charge |
| N1 | Data not available |
| C2 | Data not available |
| C4 | Data not available |
| C (propyl) | Data not available |
| This table is a template for presenting Mulliken charge data. The specific charge distribution for this compound has not been reported in available scientific literature. |
Theoretical Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental spectra and can provide insights into the electronic structure and bonding of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The standard approach involves optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and basis set. Subsequently, NMR shielding tensors are calculated for the optimized structure, typically using the Gauge-Including Atomic Orbital (GIAO) method.
The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. While specific computational studies on this compound are not widely available, the methodology is well-established. The predicted shifts help in the assignment of complex experimental spectra.
Table 1: Illustrative Format for Calculated NMR Chemical Shifts for this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the cited literature.)
| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | N-CH₂ | Value | Value |
| 2 | C | - | Value |
| 3 | C-H | Value | Value |
| 4 | C | - | Value |
| 5 | C-H | Value | Value |
| 6 | C-CH₃ (at C2) | Value | Value |
| 7 | C-CH₃ (at C4) | Value | Value |
| 8 | N-CH₂-CH₂ | Value | Value |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for predicting these vibrational frequencies. ajchem-a.com The process begins with the optimization of the molecule's geometry to find a minimum on the potential energy surface. researchgate.net Following optimization, a frequency calculation is performed at the same level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net
The output provides a list of vibrational frequencies and their corresponding IR intensities and Raman activities, which can be used to simulate the theoretical spectra. nih.gov Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, these calculated frequencies are typically scaled using standard scaling factors. ajchem-a.com
Table 2: Illustrative Format for Calculated Vibrational Frequencies for this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the cited literature.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |
|---|---|---|---|
| N-H stretch (if applicable) | Value | Value | Value |
| C-H stretch (aromatic) | Value | Value | Value |
| C-H stretch (aliphatic) | Value | Value | Value |
| C=C stretch | Value | Value | Value |
| C-N stretch | Value | Value | Value |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For reactions involving this compound, these methods can map out entire reaction pathways.
A key aspect of studying a reaction mechanism is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
The successful location of a transition state is confirmed by a vibrational frequency calculation. A true transition state structure is characterized by having exactly one imaginary frequency. researchgate.net The vibrational mode associated with this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively animating the transformation from reactant to product. researchgate.net
Once the structures of the reactants, products, and the transition state have been optimized, the complete reaction pathway can be elucidated. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. An IRC calculation follows the reaction path downhill towards both the reactants and the products, confirming that the identified transition state correctly connects the intended species.
Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models
The properties and reactivity of a molecule can be significantly altered by its solvent environment. nih.gov Computational models account for these effects using two primary strategies: implicit and explicit solvent models.
Implicit solvent models , often called continuum models (e.g., the Polarizable Continuum Model, PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. This approach is computationally efficient and is often used to study the effect of solvent polarity on spectroscopic properties and reaction energy barriers. nih.govdntb.gov.ua
Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. nih.gov This is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a crucial role in the molecular properties or reaction mechanism. nih.gov These calculations are often performed using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the solute is treated with a high-level quantum method and the solvent molecules are treated with a more computationally efficient molecular mechanics force field. While more accurate, this method is significantly more computationally demanding than implicit models. springernature.com The choice between implicit and explicit models depends on the specific system and the level of detail required for the investigation. nih.gov
Strategic Utilization of the 2,4 Dimethyl 1 Propyl 1h Pyrrole Moiety in Advanced Organic Synthesis and Materials Precursors Research
Role as a Key Building Block in Multistep Organic Syntheses
The strategic placement of substituents on the 2,4-dimethyl-1-propyl-1H-pyrrole ring makes it an invaluable synthon in multistep organic synthesis. The methyl groups at the α-positions (2 and 5) can direct reactions to the β-positions (3 and 4), while the N-propyl group enhances solubility and can influence the conformational properties of larger molecules.
Precursors to Macrocyclic Structures (e.g., porphyrinogens, corroles)
Pyrrole (B145914) derivatives are fundamental precursors for the synthesis of porphyrins and related macrocycles, which are crucial in various biological processes and have applications in materials science and medicine. While direct references to this compound in the synthesis of specific, well-known porphyrinogens or corroles are not extensively documented in the provided search results, the general utility of 2,4-dimethylpyrrole (B27635) in synthesizing related structures like boron dipyrromethene (BODIPY) dyes is noted. chemicalbook.com The principles of pyrrole chemistry suggest that this compound would be a suitable precursor for such macrocycles. The synthesis of these complex structures often involves the condensation of pyrrole units, and the N-propyl group would be carried through into the final macrocyclic framework, potentially modifying its solubility and aggregation properties.
For instance, the synthesis of porphyrinogens typically involves the acid-catalyzed condensation of pyrroles with aldehydes or their equivalents. The methyl groups at the 2- and 4-positions of this compound would occupy the β-positions of the resulting porphyrinogen, influencing its electronic properties and stability.
Scaffold for Complex Molecular Architecture Construction
The concept of a molecular scaffold involves using a core structure to which various functional groups can be attached to create complex, three-dimensional molecules. mdpi.com The this compound unit can serve as such a scaffold. Its substituted nature provides defined points for further functionalization, allowing for the controlled construction of intricate molecular architectures. mdpi.com For example, the remaining unsubstituted positions on the pyrrole ring can be targeted for the introduction of additional substituents, leading to highly functionalized molecules with specific shapes and properties. This approach is valuable in the design of molecules for applications in areas such as drug discovery and materials science. nih.govnih.gov
Pyrrole-Based Ligands in Coordination Chemistry
The nitrogen atom of the pyrrole ring and the potential for introducing other donor atoms through substitution make pyrrole derivatives excellent ligands in coordination chemistry. The resulting metal complexes have diverse applications, including catalysis and materials science.
Synthesis of Metal Complexes with Pyrrole Ligands
The synthesis of metal complexes involving pyrrole-based ligands is a well-established field. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govrsc.org The N-propyl group in this compound can influence the steric environment around the metal center, affecting the coordination geometry and reactivity of the complex. The general approach to synthesizing such complexes involves the reaction of a suitable metal salt with the pyrrole-based ligand in an appropriate solvent. nih.govnih.gov The specific conditions, such as temperature and the use of a base to deprotonate the pyrrole N-H (if unsubstituted), are crucial for successful complex formation. wikipedia.org While direct examples of complexes with this compound as the primary ligand were not found, the synthesis of complexes with other substituted pyrroles provides a clear blueprint for how this could be achieved. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govrsc.org
Studies on Coordination Modes and Electronic Properties of Complexes
The coordination of pyrrole-based ligands to metal centers can occur in various modes. nih.gov The pyrrolyl anion can act as a σ-donor through the nitrogen atom or as a π-donor using the aromatic system. nih.gov The substituents on the pyrrole ring, such as the dimethyl and propyl groups in the target compound, play a significant role in determining the preferred coordination mode and the electronic properties of the resulting complex. nih.gov The electronic properties, which can be probed by techniques like UV-visible spectroscopy and cyclic voltammetry, are critical for applications in areas like catalysis and photochemistry. dntb.gov.ua For example, the electron-donating nature of the alkyl groups in this compound would be expected to increase the electron density on the metal center, which can influence its catalytic activity.
Development of Novel Heterocyclic Systems Incorporating the Pyrrole Ring
The pyrrole ring of this compound can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.netnih.govresearchgate.net These reactions often involve the functionalization of the pyrrole ring followed by intramolecular cyclization or intermolecular cycloaddition reactions. wikipedia.org
For instance, the introduction of suitable functional groups at the 3- and/or 5-positions of the pyrrole could enable the construction of fused ring systems like pyrrolo[1,2-a]pyrazines or other nitrogen-containing heterocycles. nih.gov Such novel heterocyclic systems are of significant interest due to their potential biological activities and applications in materials science. nih.govnih.govnih.gov The development of new synthetic methodologies to access these complex structures is an active area of research. nih.gov
Annulation and Ring Fusion Strategies
While specific annulation studies on this compound are not extensively documented, its structural features make it an ideal candidate for various ring-forming methodologies based on established pyrrole chemistry. Annulation strategies typically target the C-H bonds at the 3- and 5-positions to build fused ring systems.
Key synthetic approaches applicable to this pyrrole derivative include:
Palladium-Catalyzed Annulation: Palladium catalysis offers a powerful method for C-H activation and subsequent annulation. For instance, a [4+1] annulation could be envisioned where the pyrrole acts as the four-atom component. A hypothetical reaction involves the Pd(TFA)₂-catalyzed reaction between an appropriately functionalized pyrrole and a primary amine, leading to highly substituted fused systems. mdpi.com The reaction proceeds through the formation of an enamine intermediate, followed by a cascade of β-hydride elimination and reinsertion steps to construct the new ring. mdpi.com
[3+2] Cycloaddition Reactions: The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a classic method for forming pyrrole rings. nih.gov In a reverse sense, the this compound core can be functionalized to participate in cycloadditions. For example, converting the pyrrole into a derivative containing a 1,3-dipole would allow it to react with various dipolarophiles to create fused five-membered rings.
Acid-Catalyzed Carbocyclization: Alkynyl Prins-type carbocyclization cascades provide a route to linear-fused heterocyclic systems. nih.gov A derivative of this compound bearing an alkynyl alcohol side chain could undergo an acid-catalyzed intramolecular coupling with an aldehyde, leading to the formation of two new rings and a complex polycyclic structure in a single step. nih.gov
The table below outlines hypothetical annulation reactions based on these established strategies.
| Reaction Type | Reactants | Catalyst/Conditions | Fused Product Type |
| Pd-Catalyzed [4+1] Annulation | 5-alkenyl-2,4-dimethyl-1-propyl-1H-pyrrole + Primary Amine | Pd(TFA)₂, O₂ (oxidant) | Fused Pyridine Ring |
| Intramolecular Diels-Alder | 2,4-dimethyl-1-propyl-5-(1,3-butadienyl)-1H-pyrrole | Heat | Fused Cyclohexene Ring |
| Prins Carbocyclization Cascade | This compound with alkynyl alcohol side chain + Aldehyde | TfOH, CH₂Cl₂/HFIP | Fused Piperidine/Carbocycle |
Pyrrole-Fused Heterocycles (e.g., pyrrolopyrimidines)
Pyrrolopyrimidines are a significant class of fused heterocycles due to their structural similarity to purines. nih.gov The synthesis of pyrrolopyrimidines from a this compound precursor can be achieved by constructing the pyrimidine (B1678525) ring onto the existing pyrrole core. This typically requires prior functionalization of the pyrrole at adjacent positions.
A common and effective strategy involves the following sequence:
Formylation/Acylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) or Friedel-Crafts acylation can introduce a carbonyl group at the C5 position of this compound.
Functionalization of Adjacent Carbon: Introduction of a nitrogen-containing group, such as a cyano or amino group, at the C4 position (or C3, depending on the desired isomer) of the pyrrole ring. However, given the starting material, functionalizing the C3 position next to the newly introduced C5-aldehyde is more common. A plausible route involves converting the C4-methyl group into a more reactive functional group.
Ring Closure: Condensation of the resulting ortho-amino-carbonyl pyrrole derivative with a one-carbon synthon (e.g., formamidine (B1211174) acetate (B1210297) or urea) closes the pyrimidine ring.
Alternatively, a more direct approach starts by creating a β-enaminone on the pyrrole ring, which can then react with various reagents to form the pyrimidine ring. Research on other substituted pyrroles has shown that reacting a 2-amino-3-cyanopyrrole with reagents like formic acid or acetic anhydride (B1165640) can lead to the formation of the pyrrolo[2,3-d]pyrimidine core. nih.gov While no direct synthesis from this compound is reported, the chemical principles are well-established for analogous systems. acs.orgmdpi.comnih.gov
Applications in Organic Electronics and Material Science as Precursors
The this compound moiety is a valuable precursor for materials used in organic electronics. The alkyl substitution on the nitrogen atom is crucial for improving the solubility and processability of the resulting polymers and molecules, while the dimethyl-substituted pyrrole core defines the electronic properties and sites for polymerization or further functionalization.
Monomers for Conducting Polymer Research (Focus on polymerization chemistry, not polymer properties)
Pyrrole and its derivatives are foundational monomers for the synthesis of conducting polymers. The polymerization of 1-alkyl-substituted pyrroles typically proceeds via oxidative coupling, which links the monomer units through the α-positions (C2 and C5) of the pyrrole ring to create a π-conjugated backbone.
For this compound, the polymerization would occur at the vacant C5 position and the C2 position (via demethylative coupling under harsh conditions, though less likely) or, more plausibly, exclusively at the C5 position if a suitable co-monomer is used. However, for homopolymerization leading to a conductive polymer, substitution at both the 2- and 5-positions is required. Research on the closely related 1-alkyl-3,4-dimethylpyrroles demonstrates that oxidative coupling polymerization using ferric chloride (FeCl₃) as an oxidant readily yields poly(1-alkyl-3,4-dimethyl-2,5-pyrrolylene). researchgate.net
The polymerization chemistry for this compound would be expected to follow a similar path if it were to copolymerize with another monomer that allows for 2,5-linkages. The generally accepted mechanism for chemical oxidative polymerization is as follows:
Oxidation: The monomer is oxidized by an agent like FeCl₃ to form a radical cation. nih.govsemanticscholar.org
Coupling: Two radical cations couple, typically at the C5 position, to form a dimer dication. nih.gov
Deprotonation: The dimer expels two protons to form a neutral dimer.
Propagation: The dimer, having a lower oxidation potential than the monomer, is re-oxidized, and the process continues, leading to chain growth. nih.gov
| Monomer | Polymerization Method | Oxidizing Agent | Expected Polymer Linkage |
| This compound | Chemical Oxidative Polymerization | Ferric Chloride (FeCl₃) | Primarily at C5 (for oligomerization or copolymerization) |
| 1-Butyl-3,4-dimethylpyrrole | Chemical Oxidative Polymerization | Ferric Chloride (FeCl₃) | Poly(1-butyl-3,4-dimethyl-2,5-pyrrolylene) researchgate.net |
| 1-Hexyl-3,4-dimethylpyrrole | Chemical Oxidative Polymerization | Ferric Chloride (FeCl₃) | Poly(1-hexyl-3,4-dimethyl-2,5-pyrrolylene) researchgate.net |
Components in Organic Photovoltaic Device Research (Focus on synthesis of components, not device performance)
In organic photovoltaics (OPVs), materials are often designed with electron-donating and electron-accepting units to facilitate charge separation. Pyrrole is an electron-rich heterocycle, making it a suitable building block for donor materials. bohrium.com The this compound unit can be incorporated into larger conjugated molecules or polymers for OPV applications through established cross-coupling reactions.
A common synthetic strategy involves:
Halogenation: The pyrrole precursor is first halogenated, typically brominated, at the reactive C5 position using a reagent like N-Bromosuccinimide (NBS).
Cross-Coupling: The resulting 5-bromo-2,4-dimethyl-1-propyl-1H-pyrrole can then be used in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling (with an arylboronic acid) or Stille coupling (with an organostannane). researchgate.net
This approach allows for the synthesis of donor-acceptor (D-A) type molecules where the this compound serves as the donor moiety, and it is coupled with an electron-accepting unit (e.g., benzothiadiazole, diketopyrrolopyrrole). The N-propyl group is critical in this context, as it ensures the solubility of these often large, rigid D-A systems, which is essential for their synthesis, purification, and processing. While specific examples using this exact pyrrole are not reported, the synthesis of various pyrrole-containing materials for OPVs follows this general synthetic logic. bohrium.comresearchgate.netnih.gov
Development of Dyes and Pigments (Focus on synthesis and spectroscopic characteristics, not color properties)
The 2,4-dimethylpyrrole core is a fundamental component of several classes of high-performance dyes, most notably BODIPY (boron-dipyrromethene) and diketopyrrolopyrrole (DPP) dyes. nih.govsigmaaldrich.comresearchgate.net The N-propyl substituent in this compound would primarily function to increase the solubility of the final dye molecule in organic media, a common strategy to make these chromophores suitable for solution-based applications. wikipedia.org
BODIPY Dye Synthesis: The synthesis of a BODIPY dye from this compound would typically involve a two-step procedure:
Condensation: Two equivalents of the pyrrole are condensed with one equivalent of an aldehyde (e.g., benzaldehyde) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA). This reaction forms a dipyrromethane intermediate.
Oxidation and Complexation: The dipyrromethane is then oxidized using an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, followed by in-situ complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base like triethylamine (B128534) (TEA).
Spectroscopic Characteristics: The resulting BODIPY dye would be expected to exhibit the characteristic sharp absorption and emission peaks with a small Stokes shift, typical for this class of fluorophores. The exact absorption (λ_max, abs) and emission (λ_max, em) wavelengths would depend on the substituent from the aldehyde and any other groups on the pyrrole rings. Based on data from analogous dyes, a BODIPY derived from this pyrrole would likely absorb and emit in the green-yellow region of the visible spectrum. researchgate.netnih.govmdpi.com
| Dye Class | Synthetic Precursor | Key Reaction Steps | Expected Spectroscopic Features |
| BODIPY | This compound + Ar-CHO | 1. Acid-catalyzed condensation2. Oxidation & Boron complexation | Sharp absorption/emission, Small Stokes shift, High fluorescence quantum yield |
| Diketopyrrolopyrrole (DPP) | Succinonitrile + Aryl Grignard Reagent (derived from the pyrrole) | 1. Reaction with benzonitrile (B105546) derivative2. Cyclization | Broad absorption, Large molar extinction coefficient |
Q & A
Q. Table 1: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 165–167°C | |
| Density (25°C) | 0.924 g/mL | |
| Refractive Index (n²⁰/D) | 1.496 |
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Validation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and propyl group integration. For example, methyl groups at positions 2 and 4 show distinct singlet resonances .
- HPLC : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) assesses purity. A validated method using C18 columns and acetonitrile/water gradients achieves resolution >1.5 for related pyrroles .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₉H₁₅N: 137.12 g/mol).
Advanced: How do substituent positions (2,4-dimethyl vs. 1-propyl) influence the electronic and steric properties of this pyrrole derivative?
Answer:
Substituent effects are critical for reactivity and applications:
- Electronic effects : Methyl groups at positions 2 and 4 act as electron donors, increasing pyrrole ring electron density. This enhances susceptibility to electrophilic substitution, as shown by UV spectral shifts (e.g., λmax changes in BODIPY dye precursors) .
- Steric effects : The 1-propyl group introduces steric hindrance, potentially limiting access to the nitrogen lone pair. Computational modeling (DFT) or X-ray crystallography (e.g., SHELX refinement ) can quantify steric parameters.
- Reactivity trade-offs : Balancing electronic activation and steric blocking is essential for applications like catalysis or fluorescence .
Advanced: What strategies are effective for incorporating this compound into functional materials (e.g., BODIPY dyes or conductive polymers)?
Answer:
Functionalization pathways include:
- BODIPY synthesis : Condensation with aryl aldehydes under acidic conditions forms boron-dipyrromethene (BODIPY) cores. The 2,4-dimethyl groups improve fluorescence quantum yields by reducing rotational freedom .
- Electropolymerization : Pyrrole derivatives with alkyl chains (e.g., 1-propyl) enhance solubility in organic solvents, enabling thin-film deposition for organic electronics .
- Coordination chemistry : The nitrogen lone pair can coordinate to metals (e.g., Ru or Ir), forming complexes for photovoltaics or OLEDs .
Q. Table 2: Applications in Material Science
| Application | Key Modification | Reference |
|---|---|---|
| Fluorescent dyes | BODIPY core formation | |
| Conductive polymers | Electropolymerization | |
| Metal-organic frameworks | N-donor ligand coordination |
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrole derivatives?
Answer:
Contradictions often arise from structural nuances or assay variability. Methodological solutions include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing propyl with pentyl) to isolate biological effects.
- Standardized assays : Use validated protocols (e.g., MIC for antimicrobial activity) and control for solvent interference (e.g., DMSO toxicity in cell cultures) .
- Meta-analysis : Compare datasets across studies using tools like PCA to identify outliers or confounding variables .
Advanced: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
While specific MSDS data for this compound is limited, analogous pyrroles require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
